molecular formula C6HClFIN2 B8517588 5-Chloro-3-fluoro-4-iodopicolinonitrile

5-Chloro-3-fluoro-4-iodopicolinonitrile

Cat. No.: B8517588
M. Wt: 282.44 g/mol
InChI Key: VELQFHWZZMYXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-fluoro-4-iodopicolinonitrile is a useful research compound. Its molecular formula is C6HClFIN2 and its molecular weight is 282.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6HClFIN2

Molecular Weight

282.44 g/mol

IUPAC Name

5-chloro-3-fluoro-4-iodopyridine-2-carbonitrile

InChI

InChI=1S/C6HClFIN2/c7-3-2-11-4(1-10)5(8)6(3)9/h2H

InChI Key

VELQFHWZZMYXJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)C#N)F)I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (−78° C.) solution of LDA (34.9 mmol, 1.1 equiv) in dry THF (200 mL) was added dropwise 5-chloro-3-fluoropicolinonitrile (5 g, 31.9 mmol) in dry THF (100 mL) over 15 min. The resulting mixture was stirred at −78° C. for an additional 15 min. A cooled (−78° C.) solution of iodine (12 g, 47 mmol, 1.5 equiv) in dry THF (72 mL) was poured rapidly into the reaction, and the resulting mixture was removed from the cold bath and stirred for 20 s. The reaction was then quenched by the addition of saturated aq. NaS2O3. The reaction mixture was diluted with ethyl acetate, and the organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. Silica gel chromatography (5% EtOAc, 95% hexanes) provided the title compound as a yellow solid (7.4 g, 82%) which was characterized by 1HNMR.
Name
Quantity
34.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
72 mL
Type
solvent
Reaction Step Three
Yield
82%

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